molecular formula C11H7F3O2 B11876584 2-(Trifluoromethoxy)-6-naphthol

2-(Trifluoromethoxy)-6-naphthol

Cat. No.: B11876584
M. Wt: 228.17 g/mol
InChI Key: WANHBNYHUSQPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)-6-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure. This compound is of significant interest in various fields of chemistry due to its unique properties, including high lipophilicity and metabolic stability .

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)-6-naphthol exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Biological Activity

2-(Trifluoromethoxy)-6-naphthol is a naphthol derivative characterized by the presence of a trifluoromethoxy group (-OCF₃) at the 6-position of the naphthol moiety. This compound has garnered attention due to its unique structural features, which enhance its biological activity and potential applications in pharmaceuticals and materials science. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and stability in various chemical environments.

Chemical Structure and Properties

The general structure of this compound can be represented as follows:

C13H9F3O\text{C}_{13}\text{H}_{9}\text{F}_{3}\text{O}

This compound belongs to a class of naphthol derivatives that exhibit a range of biological activities, including enzyme inhibition and interaction with cellular signaling pathways. The trifluoromethoxy group enhances the electrophilicity of the compound, potentially increasing its biological activity compared to other naphthol derivatives.

Antiviral and Anticancer Activity

The potential applications of this compound extend to antiviral and anticancer research. Naphthol derivatives have been investigated for their efficacy against various viral infections and cancer cell lines. The unique properties imparted by the trifluoromethoxy group may enhance the compound's ability to interact with biological macromolecules, such as proteins and nucleic acids, thus influencing therapeutic outcomes .

The mechanism of action for this compound likely involves its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethoxy group may facilitate binding to these targets, modulating their activity and leading to biological effects such as inhibition or activation .

Case Studies and Research Findings

  • Tyrosinase Inhibition : Although specific studies on this compound are sparse, related compounds like α- and β-naphthols have demonstrated significant inhibitory effects on tyrosinase activity, suggesting a similar potential for this derivative.
  • Antiviral Research : Investigations into the antiviral properties of naphthol derivatives indicate that modifications like trifluoromethylation can enhance potency against viral targets. This suggests that this compound could be explored for similar applications .
  • Cancer Cell Lines : Preliminary studies involving structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. The electron-withdrawing nature of the trifluoromethoxy group may play a critical role in enhancing these effects .

Comparative Analysis with Related Compounds

The following table summarizes some structural comparisons between this compound and other naphthol derivatives:

Compound NameStructureUnique Features
2-Naphthol C₁₀H₈OCommonly used as an intermediate in dye synthesis; less reactive than trifluoromethylated counterparts.
6-Methoxy-2-naphthol C₁₃H₁₀O₂Exhibits different solubility and reactivity due to methoxy substitution instead of trifluoromethoxy.
1-Naphthol C₁₀H₈OIsomeric form with distinct chemical properties; less sterically hindered than 2-naphthol derivatives.

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

6-(trifluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-4-2-7-5-9(15)3-1-8(7)6-10/h1-6,15H

InChI Key

WANHBNYHUSQPBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.